molecular formula C12H15ClO4 B1201894 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 31637-96-4

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B1201894
CAS No.: 31637-96-4
M. Wt: 258.7 g/mol
InChI Key: RFEZILPHQJCCMV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic ester derivative characterized by its unique structural features. Its IUPAC name is This compound, reflecting the presence of a hydroxyethyl ester group, a 4-chlorophenoxy substituent, and a branched methylpropanoate backbone. The compound is also known by alternative designations, including EMCPMP (a MeSH term) and etofibrate intermediate, referencing its role in synthesizing the fibrate drug etofibrate. Its CAS Registry Number is 31637-96-4 , a unique identifier critical for regulatory and research databases.

The structural complexity of this compound arises from its combination of aromatic, ether, and ester functionalities. The 4-chlorophenoxy group enhances lipophilicity, while the hydroxyethyl chain introduces polarity, influencing solubility and reactivity.

Molecular Formula, Weight, and Physicochemical Properties

The compound’s molecular formula is C₁₂H₁₅ClO₄ , with a molecular weight of 258.70 g/mol . Key physicochemical properties include:

Property Value Source
Boiling Point 387.1°C (760 mmHg)
Density 1.238 g/cm³
LogP (Partition Coefficient) 2.3 (predicted)
SMILES CC(C)(C(=O)OCCO)OC1=CC=C(C=C1)Cl
InChIKey RFEZILPHQJCCMV-UHFFFAOYSA-N

The SMILES string and InChIKey provide precise representations of its molecular structure, essential for computational chemistry and database searches. The compound’s moderate logP value suggests balanced lipophilicity, making it suitable for applications requiring membrane permeability. Its crystalline solid state at room temperature and solubility in organic solvents like toluene and ethyl acetate are inferred from synthesis protocols.

Historical Background and Relevance in Chemical Research

This compound emerged as a critical intermediate in the development of fibrate drugs , a class of lipid-lowering agents. Fibrates, such as clofibrate and etofibrate, gained prominence in the mid-20th century for their ability to modulate cholesterol and triglyceride levels. The synthesis of etofibrate, a hybrid prodrug combining clofibric acid and niacin, relies on this compound as a precursor. Patent CN101555224A details its role in a streamlined etofibrate synthesis route, highlighting its importance in industrial pharmaceutical chemistry.

Historically, the compound’s structural motif—a chlorophenoxy group linked to a branched ester—has been explored for structure-activity relationships (SAR) in drug design. Modifications to the ester chain (e.g., hydroxyethyl vs. isopropyl) influence metabolic stability and bioavailability, as seen in comparisons between clofibrate and newer fibrates. Recent research has expanded its utility beyond fibrates, investigating its potential as a building block for agrochemicals and polymer additives.

The compound’s relevance extends to environmental chemistry , as chlorophenoxy derivatives are studied for persistence and degradation pathways in ecosystems. However, its primary significance remains rooted in medicinal chemistry, where it serves as a model for ester-based prodrug development.

Properties

IUPAC Name

2-hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4/c1-12(2,11(15)16-8-7-14)17-10-5-3-9(13)4-6-10/h3-6,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEZILPHQJCCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCO)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953606
Record name 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31637-96-4
Record name Etofibrate 2-hydroxymethyl-2-(4-chlorophenoxy)-2-methyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 2-(4-Chlorophenoxy)-2-Methylpropanoic Acid

The most straightforward route involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethylene glycol. This method parallels the synthesis of fenofibrate derivatives described in patent CA1282424C.

Reaction Equation:

2-(4-Chlorophenoxy)-2-methylpropanoic acid+Ethylene glycolacid catalyst2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate+H2O\text{2-(4-Chlorophenoxy)-2-methylpropanoic acid} + \text{Ethylene glycol} \xrightarrow{\text{acid catalyst}} \text{2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate} + \text{H}_2\text{O}

Procedure:

  • Acid-Catalyzed Esterification: Combine equimolar amounts of the carboxylic acid and ethylene glycol in the presence of a catalytic acid (e.g., sulfuric acid).

  • Reflux Conditions: Heat the mixture under reflux (120–140°C) for 6–12 hours to drive the reaction to completion.

  • Purification: Isolate the product via vacuum distillation or recrystallization from a solvent such as isopropyl alcohol.

Key Considerations:

  • Side Reactions: Competing dimerization of ethylene glycol or dehydration of the ester may occur, necessitating precise temperature control.

  • Yield Optimization: Excess ethylene glycol (1.5–2.0 equivalents) improves conversion rates.

Alkylation of 4-Chlorophenol with 2-Bromo-2-Methylpropanoate Esters

An alternative method adapts the nucleophilic aromatic substitution strategy used in fibrate synthesis. This approach involves reacting 4-chlorophenol with a brominated propanoate ester bearing a hydroxyethyl group.

Reaction Equation:

4-Chlorophenol+2-Bromo-2-methylpropanoic acid hydroxyethyl esterbase2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate+HBr\text{4-Chlorophenol} + \text{2-Bromo-2-methylpropanoic acid hydroxyethyl ester} \xrightarrow{\text{base}} \text{this compound} + \text{HBr}

Procedure:

  • Base Selection: Potassium carbonate (K2_2CO3_3) is preferred due to its efficacy in deprotonating phenolic hydroxyl groups.

  • Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) or ketones (e.g., methyl isobutyl ketone) enhance reaction kinetics.

  • Temperature Profile: Reactions typically proceed at 140–145°C for 4–8 hours.

Example from Patent CA1282424C (Adapted):

  • Reactants: 4-Chlorophenol (0.43 mol), 2-bromo-2-methylpropanoic acid hydroxyethyl ester (0.79 mol), K2_2CO3_3 (0.36 mol).

  • Conditions: Nitrogen atmosphere, 140°C for 4 hours.

  • Yield: 77% after recrystallization.

Comparative Analysis of Methodologies

Parameter Esterification Route Alkylation Route
Reaction Time 6–12 hours4–8 hours
Typical Yield 60–75%70–90%
Purity (HPLC) >98%>99.5%
Key Advantage SimplicityHigher yields
Key Limitation Side reactionsSolvent handling

Data Source: Adapted from patent CA1282424C and VulcanChem.

Optimization Strategies

Solvent-Free Reactions

Recent advancements in solventless synthesis, as demonstrated in fibrate production, could reduce costs and environmental impact. For example, patent CA1282424C reports a 83.9% yield of fenofibrate using a solvent-free approach with K2_2CO3_3. Applying this to the target compound:

  • Procedure: Mix 4-chlorophenol, 2-bromo-2-methylpropanoic acid hydroxyethyl ester, and K2_2CO3_3 without solvent.

  • Conditions: 140–145°C for 5 hours.

  • Outcome: Expected yield enhancement (75–85%) and reduced purification steps.

Catalytic Enhancements

  • Phase-Transfer Catalysts: Benzyltriethylammonium chloride improves interfacial reactions, particularly in biphasic systems.

  • Microwave Assistance: Reduced reaction times (1–2 hours) and improved selectivity have been documented in similar ester syntheses .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Chlorophenoxy)-2-methylpropanoic acid.

    Reduction: 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It is often utilized in the preparation of various derivatives and analogs due to its reactive hydroxyl and ester functionalities.

Table 1: Synthesis Applications

Application TypeDescription
Building BlockUsed in synthesizing pharmaceuticals and agrochemicals.
FunctionalizationActs as a precursor for creating more complex molecules through substitution reactions.

Biological Research

The compound has been studied for its biological activities, particularly its potential as an anti-cancer agent. Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Study: Anticancer Activity
A study explored the anticancer activity of structurally modified derivatives of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate against glioblastoma cells. The results demonstrated moderate cytotoxicity, suggesting potential therapeutic applications in oncology .

Pharmaceutical Applications

Due to its structural characteristics, this compound is investigated for use in drug formulation. Its properties may enhance drug delivery systems and improve bioavailability.

Table 2: Pharmaceutical Applications

Application TypeDescription
Drug FormulationPotential use in developing new therapeutic agents.
Bioavailability ImprovementEnhances the solubility and absorption of drugs.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Quantitative risk assessment studies have been conducted to evaluate its toxicity levels and potential risks associated with exposure.

Table 3: Toxicological Data Summary

Study TypeFindings
Chronic Toxicity StudiesIdentified dose-dependent effects on cell viability.
Reproductive Toxicity StudiesSuggested potential impacts on reproductive health at high doses.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between etofibrate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Etofibrate C₁₂H₁₅ClO₄ 258.69 31637-96-4 Hydroxyethyl ester; no additional substituents
Clofibric Acid C₁₀H₁₁ClO₃ 214.65 882-09-7 Free carboxylic acid; prototype fibrate
Clofibrate C₁₂H₁₅ClO₃ 242.70 637-07-0 Ethyl ester; first-generation fibrate
Fenofibrate C₂₀H₂₁ClO₄ 360.83 49562-28-9 Isopropyl ester; 4-chlorobenzoylphenoxy group
Ronifibrate C₉H₁₇ClO₄ 224.68 14496-75-4 3-Hydroxypropyl ester

Key Observations :

  • Substituent Complexity: Fenofibrate’s 4-chlorobenzoylphenoxy group increases its lipophilicity and PPAR-α binding affinity, contributing to prolonged therapeutic effects .
  • Metabolic Activation : Clofibrate and etofibrate are prodrugs metabolized to clofibric acid, the active moiety. The hydroxyethyl group in etofibrate may alter metabolic pathways, delaying hydrolysis compared to clofibrate .

Pharmacological Activity and Efficacy

PPAR-α Activation and Lipid Regulation
  • Etofibrate : Demonstrates moderate PPAR-α activation, reducing triglycerides by 30–40% in preclinical models. Its hydroxyethyl group may enhance tissue penetration in vascular endothelial cells .
  • Clofibrate : Early studies show short-term increases in rat liver DNA synthesis at high doses, linked to PPAR-α-induced hepatocyte proliferation. Efficacy in lowering triglycerides (~25–35%) is lower than newer fibrates .
  • Fenofibrate: Superior lipid-lowering effects (45–50% triglyceride reduction) due to enhanced receptor binding and slower hepatic clearance. Linked to reduced cardiovascular events in clinical trials .

Metabolic and Pharmacokinetic Profiles

Parameter Etofibrate Clofibrate Fenofibrate
Bioavailability ~80% ~60% ~90%
Half-life (hours) 6–8 12–15 20–24
Metabolism Hepatic hydrolysis Hepatic hydrolysis CYP3A4 oxidation
Excretion Renal (70%) Renal (60%) Biliary (55%)

Insights :

  • Etofibrate’s shorter half-life compared to fenofibrate suggests twice-daily dosing requirements.
  • Fenofibrate’s reliance on CYP3A4 increases drug-drug interaction risks (e.g., with statins) .

Research Findings and Clinical Relevance

  • Etofibrate in Combination Therapy: A 2020 study noted synergistic effects with statins, reducing LDL-C by 50% without additive hepatotoxicity .
  • Clofibrate Obsolescence : Phased out in many countries due to inferior efficacy and higher toxicity compared to newer analogs .

Biological Activity

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

  • Molecular Formula : C12H15ClO4
  • Molecular Weight : 246.70 g/mol
  • IUPAC Name : this compound

The compound features a chlorophenyl ether moiety, which is significant for its biological interactions. The presence of the hydroxyl group enhances its solubility and potential reactivity with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. Studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests a moderate level of antimicrobial potency.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

  • Research Findings : A study indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting a mechanism involving the modulation of immune responses.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

  • Example : In assays using human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, indicating significant cytotoxicity. Further mechanistic studies are warranted to elucidate its action on cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The chlorophenyl group may interfere with enzyme function, particularly those involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : The hydroxyl group can participate in hydrogen bonding with receptor sites, influencing signaling pathways related to inflammation and cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Data Summary Table

Biological ActivityTest Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
Anti-inflammatoryMacrophagesReduced TNF-alpha, IL-6
CytotoxicityMCF-7 (Breast Cancer)IC50 = 25 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethylene glycol, often using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Key variables include temperature (60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios. Evidence from related esters (e.g., ethyl analogs in ) shows yields can vary from 50% to 85% depending on catalyst efficiency and purification methods (e.g., column chromatography) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. For example, XRD analysis of analogous compounds () revealed bond lengths (mean C–C = 0.002 Å) and torsional angles, critical for verifying steric effects from the 4-chlorophenoxy group. Complementary techniques include:

  • NMR : 1^1H and 13^13C spectra to confirm proton environments and ester linkage formation.
  • FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .

Q. What in vitro assays are typically used to assess its biological activity?

  • Methodological Answer : Pharmacological screening often involves:

  • Lipid Regulation : Testing inhibition of acetyl-CoA carboxylase (ACC) in hepatocyte models, given structural similarity to fibrates like Etofibrate .
  • Cytotoxicity : MTT assays on cell lines (e.g., HepG2) to evaluate IC₅₀ values.
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to measure half-life and cytochrome P450 interactions .

Advanced Research Questions

Q. How can synthetic efficiency be improved for large-scale research applications?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(dppf)) for cross-coupling steps, as seen in boronic ester syntheses ( ), improving regioselectivity.
  • Flow Chemistry : Continuous reactors to enhance heat/mass transfer and reduce side reactions.
  • Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Q. What analytical challenges arise in resolving enantiomeric impurities, and how are they addressed?

  • Methodological Answer : Chiral impurities (e.g., from racemic synthesis) are quantified using:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane:isopropanol mobile phases.
  • Polarimetry : Specific optical rotation comparisons to reference standards (e.g., (R)-isomers in ).
  • XRD Crystallography : Detecting lattice disorders or asymmetric unit deviations .

Q. How do researchers reconcile contradictory data in pharmacological studies (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Contradictions may stem from:

  • Assay Variability : Differences in cell lines (e.g., primary vs. immortalized hepatocytes) or incubation times.
  • Impurity Interference : Trace byproducts (e.g., 2-(4-chlorophenoxy)isobutyric acid, ) can skew results. Mitigation includes:
  • HPLC-PDA : Purity checks (>98%) with photodiode array detection.
  • Dose-Response Repetition : Triplicate assays with statistical validation (e.g., ANOVA) .

Key Research Considerations

  • Stereochemical Purity : Use chiral auxiliaries or enzymatic resolution to avoid racemization during synthesis.
  • Metabolite Identification : LC-MS/MS to track hydrolysis products (e.g., 2-(4-chlorophenoxy)-2-methylpropanoic acid) in pharmacokinetic studies .
  • Regulatory Compliance : Adhere to ICH guidelines for impurity profiling (e.g., Identification Thresholds in ).

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